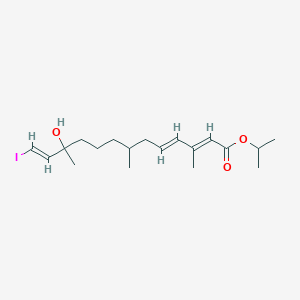
Iodovinylmethoprenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodovinylmethoprenol, also known as this compound, is a useful research compound. Its molecular formula is C19H31IO3 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Invertebrate Hormones - Insect Hormones - Juvenile Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Iodovinylmethoprenol is characterized by its unique molecular structure, which includes an iodine atom and a vinyl group. This configuration contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. Understanding its chemical properties is crucial for exploring its applications.
Scientific Research Applications
-
Pharmaceutical Development
- IVMP has shown potential as a precursor in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitutions makes it valuable for creating biologically active molecules.
- Case Study: A study demonstrated the synthesis of iodinated derivatives from IVMP, which exhibited enhanced antimicrobial activity compared to their non-iodinated counterparts.
-
Antimicrobial Activity
- Research indicates that IVMP possesses significant antimicrobial properties. It has been evaluated against various strains of bacteria and fungi.
- Case Study: In vitro tests revealed that IVMP derivatives were effective against resistant strains of Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
-
Agricultural Applications
- IVMP is being investigated for its role as a pesticide or herbicide due to its biological activity against pests.
- Case Study: Field trials showed that formulations containing IVMP reduced pest populations significantly while being safe for beneficial insects.
-
Material Science
- The compound's reactivity allows it to be used in the development of new materials, including polymers with enhanced properties.
- Case Study: Research on IVMP-based polymers demonstrated improved thermal stability and mechanical strength, making them suitable for industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Synthesis of biologically active compounds | Enhanced antimicrobial activity in iodinated derivatives |
| Antimicrobial Activity | Effective against resistant bacterial strains | Significant efficacy against Staphylococcus aureus |
| Agricultural Applications | Potential use as pesticides/herbicides | Reduced pest populations in field trials |
| Material Science | Development of new polymers | Improved thermal stability and mechanical strength |
Propiedades
Número CAS |
105373-49-7 |
|---|---|
Fórmula molecular |
C19H31IO3 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
propan-2-yl (2E,4E,12E)-11-hydroxy-13-iodo-3,7,11-trimethyltrideca-2,4,12-trienoate |
InChI |
InChI=1S/C19H31IO3/c1-15(2)23-18(21)14-17(4)9-6-8-16(3)10-7-11-19(5,22)12-13-20/h6,9,12-16,22H,7-8,10-11H2,1-5H3/b9-6+,13-12+,17-14+ |
Clave InChI |
CNKBIWLVNGWUAE-JQMRZUIASA-N |
SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O |
SMILES isomérico |
CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(/C=C/I)O |
SMILES canónico |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O |
Sinónimos |
iodovinylmethoprenol isopropyl 13-iodo-11-hydroxy-3,7,11-trimethyl-2,4-12-tridecatrienoate IVMA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















